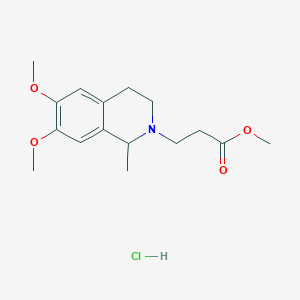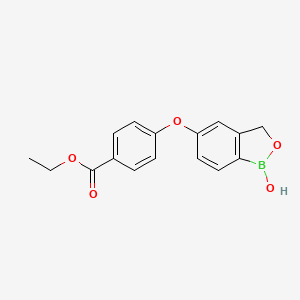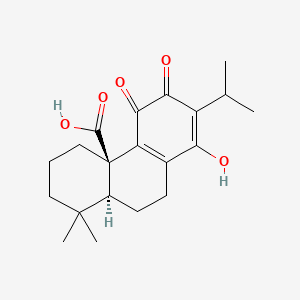
Royleanonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Royleanonic acid is a naturally occurring diterpenoid compound, first isolated from the roots of Inula royleana in 1945. It possesses a characteristic 11,14-para benzoquinone 12-hydroxy abietane skeleton. This compound has garnered significant attention due to its various pharmacological activities, including antitumor, antioxidant, and antidiabetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Royleanonic acid can be synthesized starting from carnosic acid. The synthetic route involves transforming carnosic acid into a para benzoquinone derivative. The importance of the C-20 carbonic acid group in this compound has been verified through cytotoxicity assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and amide formation. The process may include steps like esterification, hydrolysis, and purification through chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Royleanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides and esters, which have shown moderate cytotoxic activities against human cancer cell lines .
Applications De Recherche Scientifique
Chemistry: It serves as a starting material for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its antitumor and antioxidant properties, it is being explored as a potential therapeutic agent.
Industry: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism by which royleanonic acid exerts its effects involves its interaction with cellular nucleophiles such as DNA, RNA, and proteins. The para benzoquinone moiety in this compound can act as a Michael acceptor, facilitating the formation of covalent bonds with these nucleophiles. This interaction disrupts cellular processes, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Royleanonic acid is structurally similar to other diterpenoids such as tanshinones and carnosic acid. it is unique due to its specific para benzoquinone structure, which influences its pharmacological properties. Similar compounds include:
Tanshinones: Known for their potent cytotoxic activities.
Carnosic Acid: Used as a starting material for synthesizing this compound derivatives.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits.
Propriétés
Numéro CAS |
350590-46-4 |
|---|---|
Formule moléculaire |
C20H26O5 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1 |
Clé InChI |
LFNJOAMWXNMXHJ-FKIZINRSSA-N |
SMILES isomérique |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O |
SMILES canonique |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


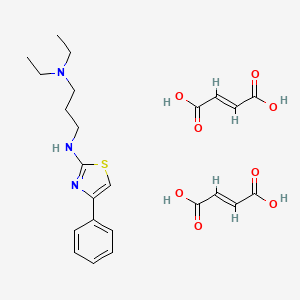
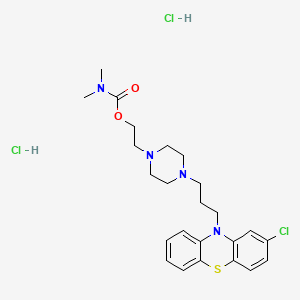
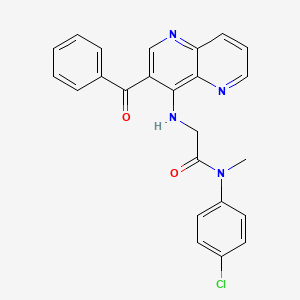
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
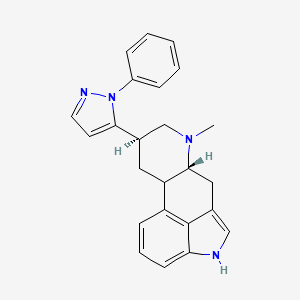
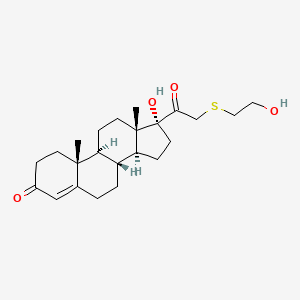
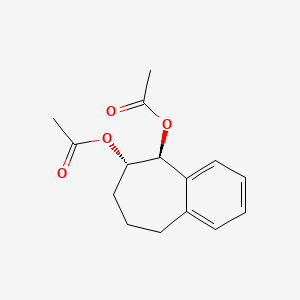

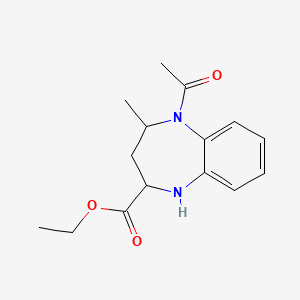


![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
